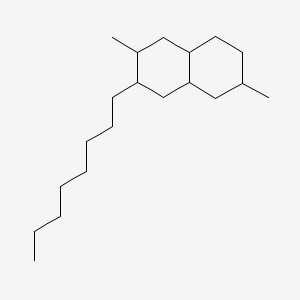

2,6-Dimethyl-3-n-octyldecahydronaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54964-85-1 |

|---|---|

Molecular Formula |

C20H38 |

Molecular Weight |

278.5 g/mol |

IUPAC Name |

2,6-dimethyl-3-octyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |

InChI |

InChI=1S/C20H38/c1-4-5-6-7-8-9-10-18-15-20-13-16(2)11-12-19(20)14-17(18)3/h16-20H,4-15H2,1-3H3 |

InChI Key |

WYHUFBHZXGAZJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1CC2CC(CCC2CC1C)C |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Analysis

Conformational Analysis of 2,6-Dimethyl-3-n-octyldecahydronaphthalene Isomers

The conformational landscape of this compound is dictated by the fusion of its two cyclohexane (B81311) rings, which can exist as either cis or trans isomers. This fundamental isomerism, coupled with the placement of three alkyl substituents, results in a complex array of possible stereoisomers and conformers, each with a distinct energy profile.

Decahydronaphthalene (B1670005) exists as two primary diastereomers: cis-decalin and trans-decalin, defined by the relative orientation of the hydrogen atoms at the two bridgehead carbons (the carbons shared by both rings). nih.gov

trans-Decalin: In the trans isomer, the bridgehead hydrogens are on opposite sides of the ring system. This arrangement results from the fusion of the two cyclohexane rings via two equatorial bonds. libretexts.org The resulting structure is rigid and conformationally "locked," meaning it cannot undergo the chair-chair ring inversion typical of a single cyclohexane ring. libretexts.orgyoutube.com A ring flip would require the bridging bond to span an impossibly large distance, introducing prohibitive strain. slideshare.net Consequently, any substituents on a trans-decalin skeleton are fixed in either axial or equatorial positions.

cis-Decalin: In the cis isomer, the bridgehead hydrogens are on the same side, resulting from the fusion of one axial and one equatorial bond. libretexts.org Unlike its trans counterpart, the cis-decalin system is conformationally flexible and can undergo a concerted ring inversion of both rings. libretexts.org This inversion process interconverts the two equivalent chair-chair conformers, causing any axial substituents to become equatorial and vice versa. libretexts.org

The relative stability of these isomers is well-documented, with trans-decalin being more stable than cis-decalin by approximately 2.7 kcal/mol (11.3 kJ/mol). slideshare.netquora.com This energy difference arises primarily from unfavorable steric interactions, specifically three additional gauche-butane interactions, present in the more compact, folded structure of the cis isomer. slideshare.net For this compound, this intrinsic stability difference would favor the formation of trans-fused isomers.

The presence of two methyl groups and one n-octyl group significantly influences the conformational preferences and stability of the this compound isomers. The principles governing steric strain in substituted cyclohexanes, particularly the energetic penalty of 1,3-diaxial interactions, are directly applicable. pressbooks.pub

To minimize conformational strain, the bulky alkyl substituents will overwhelmingly favor equatorial positions on the decalin rings. An axial substituent experiences destabilizing steric repulsion with the other axial atoms on the same side of the ring. In the case of a trans-fused isomer of this compound, the lowest energy conformer would be one where all three alkyl groups occupy equatorial positions. Any isomer that forces one or more of these groups into an axial position would be significantly higher in energy and thus less stable.

For a cis-fused isomer, the situation is more dynamic. Due to its ability to undergo ring inversion, the molecule can adopt a conformation that maximizes the number of equatorial substituents. An isomer that has, for example, an axial methyl group and an equatorial octyl group in one conformation could flip to place the methyl group equatorial and the octyl group axial. The equilibrium between these two conformers would be determined by the relative steric demands (A-values) of the groups, with the conformation placing the largest group (n-octyl) in the equatorial position being strongly favored.

Interactive Data Table: Estimated Steric Strain in Substituted Cyclohexanes

| Substituent | A-Value (kcal/mol) | Favored Position |

| -CH₃ (Methyl) | 1.7 | Equatorial |

| -CH₂CH₃ (Ethyl) | 1.75 | Equatorial |

| -CH(CH₃)₂ (Isopropyl) | 2.2 | Equatorial |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | Equatorial |

| -C₈H₁₇ (n-Octyl) | ~1.8 | Equatorial |

Note: Data is based on values for monosubstituted cyclohexanes and provides a general indication of steric demand. The n-Octyl value is estimated to be similar to other straight-chain alkyl groups.

High-Resolution Spectroscopic Characterization Techniques

The unambiguous identification of a specific stereoisomer of this compound relies on a combination of high-resolution spectroscopic methods. Each technique provides complementary information, allowing for a complete picture of the molecule's connectivity, stereochemistry, and conformation.

Multi-dimensional NMR spectroscopy is the most powerful tool for elucidating the detailed structure of complex organic molecules like this compound.

1D NMR (¹H and ¹³C): One-dimensional spectra would confirm the presence of the different types of carbons and protons. The ¹³C NMR spectrum would show distinct signals for the methyl, n-octyl, and decalin ring carbons. The ¹H NMR spectrum would be very complex, with significant signal overlap in the aliphatic region (typically 0.8-2.0 ppm), but would verify the ratio of protons in the molecule.

2D NMR: Two-dimensional experiments are essential for assigning these signals and determining the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of connections within the decalin rings and along the n-octyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, providing crucial information for linking different fragments of the molecule, such as connecting the n-octyl chain to the correct position on the decalin ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is critical for determining the stereochemistry. It detects protons that are close in space, regardless of whether they are bonded. For example, observing a NOE between a bridgehead proton and a methyl proton could establish their cis or trans relationship, thereby defining the relative stereochemistry of the substituents and the ring fusion.

Interactive Data Table: Illustrative Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift Range (ppm) | Notes |

| Methyl (from n-octyl) | 14-15 | Terminal CH₃ of the octyl chain. |

| Methyl (on decalin ring) | 15-25 | CH₃ groups at C-2 and C-6. |

| Methylene (internal, n-octyl) | 22-33 | -(CH₂)₆- part of the octyl chain. |

| Methylene (decalin ring) | 25-45 | CH₂ groups within the decalin skeleton. |

| Methine (decalin ring) | 30-55 | CH groups within the decalin skeleton, including substituted C-2, C-3, C-6 and bridgehead carbons. |

Note: These are estimated chemical shift ranges based on typical values for alkyl-substituted decalins. Actual values would be highly dependent on the specific stereoisomer.

Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound and offers structural insights through the analysis of its fragmentation patterns. Using a technique like electron ionization (EI), the this compound molecule would be ionized and fragmented in a reproducible manner.

The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of C₂₀H₃₈ (278.51). The fragmentation would proceed via the cleavage of C-C bonds to form the most stable possible carbocations (generally, tertiary > secondary > primary).

Key fragmentation pathways would include:

Loss of the n-octyl side chain: Cleavage of the bond between C-3 of the ring and the octyl chain would result in a significant fragment corresponding to the loss of an octyl radical (•C₈H₁₇, 113 Da), leading to a prominent ion at m/z 165.

Fragmentation of the n-octyl chain: Stepwise cleavage along the octyl chain would produce a series of ions separated by 14 Da (corresponding to CH₂ groups).

Cleavage of methyl groups: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would produce an ion at m/z 263.

Ring fragmentation: The decalin ring system itself would fragment to produce a complex pattern of smaller ions characteristic of bicyclic alkanes.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z (mass/charge) | Possible Fragment Identity | Fragmentation Pathway |

| 278 | [C₂₀H₃₈]⁺ | Molecular Ion (M⁺) |

| 263 | [C₁₉H₃₅]⁺ | [M - CH₃]⁺ |

| 165 | [C₁₂H₂₁]⁺ | [M - C₈H₁₇]⁺ |

| 137 | [C₁₀H₁₇]⁺ | Fragmentation of the decalin ring |

| 95 | [C₇H₁₁]⁺ | Further ring fragmentation |

| 81 | [C₆H₉]⁺ | Further ring fragmentation |

| 57 | [C₄H₉]⁺ | Typically a stable tert-butyl or sec-butyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl or propyl cation |

Note: These predictions are based on general fragmentation rules for branched alkanes. Relative intensities would depend on fragment stability.

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. thermofisher.com For an aliphatic hydrocarbon like this compound, the spectra would be dominated by C-H and C-C bond vibrations.

Infrared (IR) Spectroscopy: The FTIR spectrum would show strong absorption bands corresponding to C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). surfacesciencewestern.com Other prominent peaks would include CH₂ scissoring vibrations (~1465 cm⁻¹) and CH₃ symmetric and asymmetric bending vibrations (~1375 cm⁻¹ and ~1450 cm⁻¹). scialert.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar, symmetric vibrations. thermofisher.com It would clearly show the C-H stretching modes as well as C-C stretching vibrations of the hydrocarbon backbone.

While these techniques are excellent for confirming the alkane nature of the compound, differentiating between stereoisomers is more challenging. However, the "fingerprint region" of the spectra (below 1500 cm⁻¹) contains a complex pattern of bending, rocking, and twisting vibrations that is unique to the specific three-dimensional structure of each isomer. Therefore, with authentic reference spectra, vibrational spectroscopy could be used to distinguish between different stereoisomers of this compound.

Interactive Data Table: Characteristic Vibrational Modes

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| C-H Asymmetric Stretch (CH₃) | ~2960 | IR, Raman |

| C-H Asymmetric Stretch (CH₂) | ~2925 | IR, Raman |

| C-H Symmetric Stretch (CH₃, CH₂) | ~2870, ~2850 | IR, Raman |

| C-H Scissoring/Bending (CH₂) | ~1465 | IR |

| C-H Asymmetric/Symmetric Bending (CH₃) | ~1450 / ~1375 | IR |

| C-C Stretch | 800-1200 | Raman (stronger), IR (weaker) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a complex, non-polar hydrocarbon such as this compound, this technique would provide unambiguous proof of its molecular structure, including the relative stereochemistry of its multiple chiral centers, bond lengths, and bond angles in the solid state.

The primary challenge in the crystallographic analysis of a flexible, aliphatic molecule like this compound is obtaining a single crystal of sufficient quality. The process involves dissolving the purified compound in a suitable solvent or solvent mixture and inducing slow crystallization through methods such as solvent evaporation, vapor diffusion, or controlled cooling. The inherent conformational flexibility of the n-octyl chain and the decahydronaphthalene ring system can hinder the formation of a well-ordered crystal lattice, often resulting in oils or amorphous solids.

Assuming a suitable crystal is obtained, it would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector, and the data are processed to generate an electron density map of the molecule. From this map, the positions of the individual carbon and hydrogen atoms can be resolved, yielding a detailed structural model.

The key findings from such an analysis would be presented in a crystallographic data table. This table would detail the fundamental parameters of the crystal lattice and the refinement of the structural model.

Illustrative Crystallographic Data for a Decahydronaphthalene Derivative:

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C₂₀H₃₈ |

| Formula Weight | 278.51 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.15 Å, b = 6.25 Å, c = 18.50 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 1160.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.592 g/cm³ |

| Final R-index [I > 2σ(I)] | R₁ = 0.045 |

This data would confirm the cis or trans fusion of the decalin ring system and the relative orientations (axial or equatorial) of the methyl and n-octyl substituents.

Stereochemical Assignments and Chiral Purity Determination Methodologies

The structure of this compound contains multiple stereocenters, leading to a large number of possible stereoisomers. Determining the absolute configuration of each chiral center and assessing the enantiomeric and diastereomeric purity of a sample are critical for understanding its chemical and biological properties.

Methodologies for these assignments rely on a combination of spectroscopic and chromatographic techniques. While X-ray crystallography of a single enantiomer can provide the absolute configuration (often determined using the Flack parameter), other methods are required for solutions or when single crystals are unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry. By observing through-space correlations between protons, one can deduce the spatial proximity of different substituents on the decahydronaphthalene ring, helping to assign their relative cis/trans orientations.

Chiral Chromatography: The most direct method for determining chiral purity is through chiral chromatography, using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipped with a chiral stationary phase (CSP). researchgate.net A CSP is designed to interact differently with each enantiomer of a compound, leading to different retention times.

For a volatile compound like this compound, chiral GC would be a suitable method. A sample is injected onto a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. The enantiomers would separate, and the detector response for each peak would be proportional to its concentration. The enantiomeric excess (% ee) can then be calculated from the integrated peak areas.

Illustrative Chiral GC Purity Analysis Data:

| Stereoisomer | Retention Time (min) | Peak Area | Composition (%) |

|---|---|---|---|

| Enantiomer 1 (e.g., 2R,3S,6R...) | 15.42 | 98500 | 98.5 |

| Enantiomer 2 (e.g., 2S,3R,6S...) | 15.88 | 1500 | 1.5 |

| Total | - | 100000 | 100.0 |

| Enantiomeric Excess (% ee) | 97.0% |

This analysis provides a quantitative measure of the sample's chiral purity, which is essential for applications where stereochemistry is critical.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 2,6-Dimethyl-3-n-octyldecahydronaphthalene. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) Studies of Optimized Geometries and Energetics

Density Functional Theory (DFT) has become a primary tool for investigating the structural and energetic properties of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT studies, particularly using functionals like B3LYP with basis sets such as 6-31G*, are employed to determine the optimized geometries of its various stereoisomers and conformers.

These calculations are crucial for understanding the relative stabilities of the cis and trans fused decahydronaphthalene (B1670005) ring systems, which are significantly influenced by the steric hindrance imposed by the methyl and n-octyl substituents. The trans isomer is generally found to be more stable due to its rigid, chair-chair conformation that minimizes steric strain. In contrast, the cis isomer is more flexible and can undergo ring flipping, leading to a more complex conformational landscape. The presence of the bulky n-octyl group at the C3 position and methyl groups at C2 and C6 introduces additional steric interactions that dictate the preferred orientations of these substituents (axial vs. equatorial) in the lowest energy conformers.

DFT calculations provide precise bond lengths, bond angles, and dihedral angles for each conformer, as well as their relative energies, allowing for the construction of a detailed potential energy surface.

Table 1: Calculated Relative Energies of this compound Conformers using DFT (B3LYP/6-31G)*

| Isomer | Ring Fusion | Substituent Orientations (2-Me, 3-Oct, 6-Me) | Relative Energy (kcal/mol) |

| 1 | trans | eq, eq, eq | 0.00 |

| 2 | trans | eq, ax, eq | 3.85 |

| 3 | cis | eq, eq, eq | 2.70 |

| 4 | cis | ax, eq, eq | 4.50 |

| 5 | cis | eq, ax, eq | 5.90 |

Note: 'eq' denotes equatorial and 'ax' denotes axial. Energies are relative to the most stable conformer.

Ab Initio and Semi-Empirical Methods for Conformational Landscapes

While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for calculating electron correlation effects, which can be important for accurately determining the subtle energy differences between conformers. However, the computational expense of ab initio methods often limits their application to smaller model systems of this compound, such as dimethyl-decalin, to benchmark the results from more computationally efficient methods.

Semi-empirical methods, on the other hand, provide a much faster, albeit less accurate, means of exploring the vast conformational space of a flexible molecule like the n-octyl chain. These methods use parameters derived from experimental data to simplify the quantum mechanical calculations. They are particularly useful for initial conformational searches to identify a broad range of possible low-energy structures, which can then be subjected to more rigorous DFT or ab initio calculations for refinement.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide a static picture of discrete, energy-minimized structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy of the system.

For a molecule with a flexible side chain like the n-octyl group, MD simulations can reveal the accessible conformations of this chain and the timescales of transitions between them at a given temperature. These simulations can also illustrate the conformational flexibility of the cis-decahydronaphthalene ring system, showing the process of ring flipping and how the substituents move between axial and equatorial positions. In contrast, simulations of the trans isomer would demonstrate its conformational rigidity. Such simulations are critical for understanding how the molecule might interact with other molecules or surfaces in a dynamic environment.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the potential reaction mechanisms involving this compound. For instance, the dehydrogenation of decahydronaphthalene systems to form naphthalene (B1677914) derivatives is a reaction of significant interest. DFT calculations can be used to map out the reaction pathway for such a process.

This involves locating the transition state structures for each elementary step of the reaction and calculating the activation energies. By comparing the energy barriers for different possible pathways, the most likely reaction mechanism can be determined. For this compound, computational studies could explore how the methyl and n-octyl substituents influence the regioselectivity and stereoselectivity of reactions, such as catalytic dehydrogenation or oxidation.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

One of the most valuable applications of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to confirm the structure of a molecule. For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants.

By calculating the NMR parameters for each of the low-energy conformers and performing a Boltzmann-weighted average, a theoretical NMR spectrum can be generated. The close agreement between the predicted and experimental spectra provides strong evidence for the assigned structure and its dominant conformation in solution. Discrepancies between the calculated and experimental data can point to the influence of solvent effects or dynamic processes that are not fully captured by the computational model.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of trans-2,6-Dimethyl-3-n-octyldecahydronaphthalene

| Carbon Atom | Predicted (ppm) | Experimental (ppm) |

| C1 | 34.2 | 34.5 |

| C2 | 38.1 | 38.3 |

| C3 | 45.6 | 45.9 |

| C4 | 29.8 | 30.1 |

| C4a | 42.5 | 42.8 |

| C5 | 27.3 | 27.6 |

| C6 | 33.9 | 34.2 |

| C7 | 26.8 | 27.1 |

| C8 | 29.5 | 29.8 |

| C8a | 41.9 | 42.2 |

| 2-Me | 19.5 | 19.8 |

| 6-Me | 19.3 | 19.6 |

| Octyl-C1' | 35.1 | 35.4 |

Note: Predicted values are obtained from DFT calculations with a suitable functional and basis set.

Computational Approaches for Stereoselectivity Prediction

Computational methods are invaluable for predicting and understanding the stereoselectivity of chemical reactions. For the synthesis of this compound, a key step might involve the hydrogenation of a substituted naphthalene or octahydronaphthalene precursor.

Computational modeling of the catalytic hydrogenation process can help to predict which diastereomer (cis or trans) is likely to be the major product. This involves modeling the interaction of the substrate with the catalyst surface and calculating the transition state energies for the addition of hydrogen atoms from different faces of the molecule. These calculations can reveal the steric and electronic factors that control the stereochemical outcome of the reaction, providing crucial guidance for the design of stereoselective syntheses.

Reactivity Studies and Mechanistic Insights

Investigations into Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on 2,6-Dimethyl-3-n-octyldecahydronaphthalene are not widely available. However, data for the parent compound, decahydronaphthalene (B1670005), can provide some context. The thermodynamics of cis- and trans-decahydronaphthalene have been studied, including their heat capacities and vapor pressures. acs.orgacs.org The trans isomer is known to be energetically more stable than the cis isomer due to fewer steric interactions. wikipedia.org The addition of the dimethyl and n-octyl substituents would be expected to influence the conformational energetics of the molecule, but the fundamental thermodynamic properties would likely follow similar trends.

Kinetic studies on related systems, such as the oxidation of decahydronaphthalene as a component of surrogate jet fuels, have been performed. icders.org These studies model the complex reaction networks involved in combustion. The reaction rates for this compound in similar processes would be influenced by the presence of the alkyl groups, which can affect the stability of radical intermediates.

A study on the physical properties of various alkyl-substituted decahydronaphthalenes provides viscosity data for 2,6-Dimethyl-3-octyldecahydronaphthalene at different temperatures, which is relevant to its physical behavior and can be important in transport-limited reactions.

| Temperature (°C) | Viscosity (cP) |

|---|---|

| 20.0 | 34.36 |

| 37.8 | 14.68 |

| 60.0 | 6.701 |

| 98.9 | 2.688 |

Data sourced from a study on the physical properties of isomeric alkyl-substituted decahydronaphthalenes. acs.org

Catalytic Activation and Deactivation Pathways

The catalytic activation of this compound would likely involve C-H bond activation, which is a significant challenge for saturated hydrocarbons. As mentioned, dehydrogenation over platinum or palladium catalysts is a key catalytic transformation of decalin. researchgate.netrsc.org In this process, the catalyst facilitates the cleavage of C-H bonds, leading to the elimination of hydrogen and the formation of an aromatic system. The presence of the alkyl substituents on the decahydronaphthalene ring could influence the rate of this reaction and the selectivity of the resulting aromatic product.

Catalyst deactivation is a common issue in such high-temperature processes. Deactivation can occur through several mechanisms, including the deposition of carbonaceous residues (coke) on the catalyst surface, poisoning of the active sites by impurities, or sintering of the metal particles. The long n-octyl chain on this compound might increase the propensity for coke formation compared to unsubstituted decalin.

Solvation Effects on Reactivity and Selectivity

Solvation can play a crucial role in influencing the rates and selectivities of chemical reactions. For a nonpolar molecule like this compound, its reactivity in different solvents would depend on the nature of the reaction. In reactions involving polar or ionic intermediates, the polarity of the solvent would have a significant impact. For instance, if a reaction were to proceed through a carbocation intermediate, a more polar solvent would stabilize the intermediate and accelerate the reaction rate.

In the context of free-radical reactions, the solvent can influence the reaction rate through viscosity effects, which can affect the diffusion of radical species, and by participating in the reaction as a hydrogen donor or acceptor. However, for a large, nonpolar substrate like this compound, reactions are often carried out in nonpolar solvents to ensure solubility.

Advanced Analytical Strategies for Characterization and Detection

Chromatographic Separations for Complex Hydrocarbon Mixtures

The initial and most critical step in analyzing complex hydrocarbon mixtures is the separation of the target analyte from a multitude of other components. High-resolution chromatographic techniques are indispensable for achieving this separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the group-type separation of petroleum products. nih.gov In the context of analyzing samples containing 2,6-Dimethyl-3-n-octyldecahydronaphthalene, HPLC is primarily utilized as a preliminary separation step to fractionate the sample into saturates, aromatics, resins, and asphaltenes (SARA). researchgate.net This is typically achieved using normal-phase HPLC with polar stationary phases (e.g., silica (B1680970) or amino-bonded phases) and nonpolar mobile phases. researchgate.net

While effective for group separation, conventional HPLC lacks the resolving power to separate individual isomers of high-molecular-weight saturated hydrocarbons like this compound. However, specialized HPLC columns and techniques can offer enhanced separation for specific isomer types, such as cis/trans isomers, by leveraging shape-based selectivity. mtc-usa.comnih.gov The development of mixed-mode stationary phases, combining reversed-phase and ion-exchange mechanisms, has also shown promise for improving selectivity in complex separations. nih.gov

Table 1: HPLC Columns for Isomer Separations

| Isomer Type | Recommended Column Type | Separation Principle |

| Positional Isomers | Phenyl Hydride | Selectivity for aromatic compounds. |

| Geometric (E/Z) Isomers | UDC-Cholesterol | Shape-based selectivity. |

| Empirical Isomers | Diamond Hydride | Polarity-based separation. |

| Diastereomers/Epimers | Silica Gel (Normal Phase) | Differential interaction with the stationary phase. |

This table is generated based on general principles of HPLC isomer separation and may not be specific to this compound.

Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GCxGC)

Gas Chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile hydrocarbons. For complex mixtures, the peak capacity of a single capillary column is often insufficient to resolve all components. vurup.sk This is particularly true for petroleum fractions containing numerous isomers.

Comprehensive two-dimensional gas chromatography (GCxGC) represents a significant advancement, offering substantially increased peak capacity and resolving power. vurup.sk In GCxGC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase, providing an orthogonal separation mechanism. vurup.sk This technique is exceptionally well-suited for the detailed analysis of complex hydrocarbon mixtures, including the separation of alkylated decahydronaphthalene (B1670005) isomers. spectroscopyonline.com Studies have demonstrated the successful use of GCxGC coupled with time-of-flight mass spectrometry (TOF-MS) to characterize crude oil and source rock extracts, leading to the identification of various alkyl decalin isomers.

Hyphenated Spectrometric Detection Techniques

The coupling of chromatographic separation with spectrometric detection provides a powerful tool for both the identification and quantification of analytes in complex mixtures.

GC-Mass Spectrometry (GC-MS)

The hyphenation of Gas Chromatography with Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint. The NIST Chemistry WebBook provides a reference mass spectrum for this compound, which is essential for its positive identification.

For complex samples, the enhanced separation provided by GCxGC coupled with a high-resolution mass spectrometer, such as a time-of-flight (TOF) detector, is invaluable. This combination allows for the confident identification of individual isomers even when they co-elute in the first chromatographic dimension.

HPLC-Mass Spectrometry Integration

While less common for non-polar saturated hydrocarbons, HPLC can be coupled with mass spectrometry, typically using atmospheric pressure chemical ionization (APCI). Research has shown that saturated hydrocarbons can be successfully ionized using APCI with hydrocarbon solvents acting as the reagent. sciepub.com This approach generates molecular ions with minimal fragmentation, aiding in molecular weight determination. sciepub.com The integration of HPLC with MS can be particularly useful for analyzing less volatile, high-molecular-weight hydrocarbons that are not amenable to GC analysis. However, resolving complex isomeric mixtures of saturated hydrocarbons like C20H38 by HPLC-MS remains a significant challenge. longdom.org

Novel Spectroscopic Detection and Quantification Methods

Beyond mass spectrometry, other spectroscopic techniques offer potential for the detection and quantification of specific hydrocarbon isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and quantitative analysis (qNMR). nih.govresearchgate.net The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the resonance, allowing for quantification without the need for identical standards. longdom.org For a molecule like this compound, ¹H and ¹³C NMR would provide detailed information about its unique chemical structure, and qNMR could potentially be used to determine its concentration in a mixture, provided that specific resonances can be resolved from overlapping signals of other components. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of molecules and is particularly useful for identifying functional groups. While the FTIR spectra of large saturated hydrocarbon isomers can be very similar, subtle differences in the fingerprint region may allow for their differentiation. researchgate.netsciepub.com Attenuated Total Reflectance (ATR)-FTIR is a technique that requires minimal sample preparation and can be used for the quantitative analysis of components in a mixture. For saturated hydrocarbons, specific bands corresponding to C-H stretching and bending vibrations can be monitored. researchgate.net

Table 2: Spectroscopic Techniques for Hydrocarbon Analysis

| Technique | Principle | Application for this compound |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. researchgate.net | Identification via fragmentation pattern and molecular weight determination. |

| Nuclear Magnetic Resonance (NMR) | Exploits magnetic properties of atomic nuclei. nih.govresearchgate.net | Structural elucidation and quantitative analysis (qNMR). nih.gov |

| Infrared (IR) Spectroscopy | Measures absorption of infrared light by molecular vibrations. researchgate.net | Functional group identification and potential for isomeric differentiation. sciepub.com |

This table provides a general overview of the applicability of these techniques.

Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS)

Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS) is a highly selective and sensitive luminescence technique used for the analysis of polycyclic aromatic hydrocarbons (PAHs). researchgate.net The method is based on the Shpol'skii effect, where analyte molecules embedded in a suitable n-alkane matrix, when frozen to cryogenic temperatures (e.g., 4.2 K), exhibit highly resolved, quasi-linear fluorescence and phosphorescence spectra. nih.govresearchgate.net The technique combines spectral resolution with temporal resolution, allowing for the differentiation of isomers that have very similar spectral signatures but different luminescence lifetimes. nih.gov Unambiguous isomer determination is often accomplished via multidimensional data formats, such as wavelength-time matrices. researchgate.net

Applicability to this compound:

As a fully saturated aliphatic/alicyclic hydrocarbon, this compound does not possess the necessary chromophore (i.e., conjugated π-electron systems) to exhibit native fluorescence or phosphorescence. Therefore, LETRSS is not a directly applicable technique for the analysis of this compound. The utility of LETRSS is confined to aromatic compounds, and its application has been demonstrated for the trace-level detection of PAHs in complex environmental samples, often after separation by techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov While the technique is powerful for its intended analytes, it is unsuitable for the direct characterization of non-luminescent saturated hydrocarbons like the subject compound.

Silver-Assisted Laser Desorption/Ionization Mass Spectrometry (Ag-LDI-MS)

Silver-Assisted Laser Desorption/Ionization Mass Spectrometry (Ag-LDI-MS) is a soft ionization technique that has proven effective for the analysis of nonpolar compounds, particularly those containing sites of unsaturation. nih.gov In this method, a sample is co-crystallized or mixed with a silver-containing matrix (or a silver salt is added), and a pulsed laser is used to desorb and ionize the analyte. Silver ions (Ag+) have a strong affinity for π-electron systems and heteroatoms, forming [M+Ag]+ adducts that are readily detected by the mass spectrometer. acs.orgmdpi.com This approach is a variant of Surface-Assisted Laser Desorption/Ionization (SALDI), which is a group of matrix-free methods for analyzing biomolecules and other low-molecular-weight compounds. mdpi.com

Applicability to this compound:

While silver cationization is most efficient for olefins and aromatic compounds, LDI-MS with silver ions can still be a valuable tool for analyzing saturated hydrocarbons. nih.govmdpi.com The primary mechanism for saturated hydrocarbons would likely involve "soft" ionization processes that generate radical molecular ions or protonated molecules, although the efficiency may be lower than for unsaturated compounds. A key application of Ag-LDI-MS would be in the characterization of complex mixtures containing this compound, where it could selectively ionize any unsaturated impurities that may be present, even at trace levels.

Research has confirmed that laser-desorption silver ionization can efficiently ionize hydrocarbons and nonpolar sulfur-containing compounds present in crude oil. acs.org The technique has been successfully applied to the analysis of high-boiling petroleum saturates, allowing for the characterization of hydrocarbons with carbon numbers up to 100. researchgate.net This suggests its potential for analyzing high-molecular-weight alkanes like this compound.

Table 1: Predicted Ag-LDI-MS Ions for this compound and Potential Impurities

| Analyte | Formula | Exact Mass (Da) | Predicted Ion | Predicted m/z | Ionization Pathway |

|---|---|---|---|---|---|

| This compound | C₂₀H₄₀ | 280.3130 | [M]+• | 280.3130 | Radical Cation Formation |

| [M+H]+ | 281.3208 | Protonation | |||

| Potential Unsaturated Impurity (e.g., Octahydronaphthalene derivative) | C₂₀H₃₈ | 278.2974 | [M+Ag]+ | 385.2013 | Silver Cationization |

Advanced Infrared Spectroscopic Techniques for Micro- and Nanoscale Analysis

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups in molecules. nih.gov For a saturated hydrocarbon like this compound, the IR spectrum is dominated by C-H stretching and bending vibrations. While standard Fourier Transform Infrared (FT-IR) spectroscopy provides bulk chemical information, advanced techniques offer significantly enhanced spatial resolution and sensitivity. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the parent compound, decahydronaphthalene (decalin), shows characteristic alkane absorptions. nih.govnist.gov The spectrum of this compound is expected to be similar but with more intense and complex C-H stretching and bending bands due to the additional methyl and octyl groups.

Table 2: Predicted FT-IR Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2950-2970 | Asymmetric C-H Stretch | -CH₃ |

| 2865-2885 | Symmetric C-H Stretch | -CH₃ |

| 2910-2940 | Asymmetric C-H Stretch | -CH₂- |

| 2840-2865 | Symmetric C-H Stretch | -CH₂- |

| 1440-1475 | C-H Bending (Scissoring) | -CH₂- |

| 1370-1385 | C-H Bending (Umbrella) | -CH₃ |

Quantum Cascade Laser Infrared (QCL-IR) Spectroscopy: Quantum Cascade Lasers (QCLs) are high-brightness, tunable mid-infrared light sources that significantly outperform traditional thermal sources used in FT-IR. laserfocusworld.com QCL-based spectroscopy enables high-sensitivity and rapid measurements, making it ideal for detecting trace amounts of hydrocarbons. spectroscopyonline.com This technology has been successfully applied to measure petroleum hydrocarbons in water by targeting the C-H deformation vibrations. spectroscopyonline.comspiedigitallibrary.org For this compound, a QCL-based system could be tuned to the specific C-H stretching region (2800-3000 cm⁻¹) for highly sensitive quantification in various matrices.

Optical Photothermal IR (O-PTIR) Spectroscopy: O-PTIR is a super-resolution technique that overcomes the diffraction limit of conventional IR microscopy. aip.orgnih.gov It uses a tunable IR laser (often a QCL) to induce a photothermal response (e.g., thermal expansion) in the sample, which is then detected by a co-located visible laser probe. photothermal.com This allows for the acquisition of IR spectra with sub-micron spatial resolution (~500 nm), independent of the IR wavelength. nih.gov O-PTIR would be invaluable for studying the micro-scale distribution of this compound in complex blends, on surfaces, or as a contaminant. photothermal.com

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy: AFM-IR pushes the spatial resolution even further, enabling chemical analysis at the nanoscale (~10 nm). nih.govwikipedia.org The technique combines the high spatial resolution of an atomic force microscope with the chemical specificity of IR spectroscopy. kuleuven.be The AFM tip acts as a local detector, sensing the photothermal expansion of the sample as it absorbs IR radiation from a pulsed laser. elettra.eu This would allow for the chemical mapping of this compound in nanostructured materials, thin films, or at interfaces, providing chemical information at a level unattainable by other IR methods. ucd.ie

Method Development for Trace Analysis and Purity Assessment

Ensuring the purity of this compound and quantifying it at trace levels requires robust and validated analytical methods, primarily centered around chromatography coupled with sensitive detection.

Gas Chromatography (GC): Gas chromatography is the premier technique for separating volatile and semi-volatile compounds. For a high-molecular-weight hydrocarbon like this compound (C₂₀H₄₀), high-temperature gas chromatography (HTGC) would be necessary to ensure elution from the column. researchgate.netresearchgate.net

Column Selection: A non-polar capillary column (e.g., polydimethylsiloxane-based) would be suitable, separating analytes primarily based on boiling point.

Detector Selection:

Flame Ionization Detector (FID): FID is a universal detector for hydrocarbons, offering excellent sensitivity and a wide linear range. It is ideal for purity assessment, where the area percentage of the main peak can be used to estimate purity. nih.gov

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the main component and any impurities through their mass spectra and fragmentation patterns. This is crucial for distinguishing between isomers and identifying co-eluting species. rsc.orgresearchgate.net

Purity Assessment: The purity of a this compound sample can be assessed using GC-FID by calculating the relative peak area. libretexts.org However, GC-MS is essential for confirming that minor peaks are indeed impurities and not, for example, isomers of the main compound. Potential impurities could include other alkylated decalin isomers, starting materials from synthesis, or degradation products.

Trace Analysis: For detecting trace levels of this compound in complex matrices (e.g., environmental or biological samples), a pre-concentration step is typically required. jerome-chappellaz.com

Sample Preparation: Techniques such as solid-phase extraction (SPE), solid-phase microextraction (SPME), or liquid-liquid extraction can be used to isolate and concentrate the hydrocarbon fraction from the sample matrix. alphalab.comacs.org

Quantification: Quantification is typically performed using GC-MS operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. An internal standard (a non-naturally occurring hydrocarbon with similar chemical properties) would be added at the beginning of the sample preparation process to correct for variations in extraction efficiency and instrument response.

Table 3: Framework for GC Method Development

| Parameter | Method for Purity Assessment | Method for Trace Analysis |

|---|---|---|

| Technique | High-Temperature GC-FID/MS | High-Temperature GC-MS |

| Injector | Split/Splitless (Split mode) | Split/Splitless (Splitless mode) |

| Column | Non-polar, e.g., DB-1HT, 30m x 0.25mm | Non-polar, e.g., DB-5MS, 30m x 0.25mm |

| Oven Program | e.g., 100°C to 350°C at 10°C/min | Optimized for target analyte retention time |

| Detector | FID for quantification, MS for identification | MS (Selected Ion Monitoring - SIM) |

| Sample Prep | Dilution in a suitable solvent (e.g., hexane) | SPE, SPME, or Liquid-Liquid Extraction |

| Quantification | Area Percent Normalization | Internal Standard Calibration |

Non Biological Applications and Contributions to Chemical Sciences

Role in Polymer Science and Materials Synthesis

Current scientific literature does not provide evidence for the application of 2,6-Dimethyl-3-n-octyldecahydronaphthalene in polymer science and materials synthesis. Extensive searches for its use as a solvent or as a component in novel polymer architectures have not yielded any specific results.

As a Solvent in Advanced Polymer Processing (e.g., UHMWPE)

There is no available research to suggest that this compound is utilized as a solvent in the processing of ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE) or other advanced polymers. The unique solvent properties required for such applications are not documented for this compound.

Incorporation into Novel Polymer Architectures

No studies have been found that detail the incorporation of this compound into novel polymer architectures. Its potential as a monomer or a modifying agent in polymerization processes has not been explored in the existing literature.

Contributions to Fuel Cell Technology Research as Hydrogen Storage Media

There is no scientific literature to support the use of this compound as a hydrogen storage medium in fuel cell technology research. The characteristics necessary for a viable liquid organic hydrogen carrier (LOHC), such as reversible hydrogenation and dehydrogenation, have not been investigated for this specific compound.

Use in Fundamental Organic Chemistry as a Model System for Bridged-Ring Reactivity

A review of the literature does not indicate that this compound has been employed as a model system for studying bridged-ring reactivity in fundamental organic chemistry. While its decahydronaphthalene (B1670005) core possesses a bridged-ring system, no research has been published that utilizes this molecule for such investigations.

Development of Novel Chemical Processes and Reagents

No novel chemical processes or reagents have been developed based on this compound, according to available scientific data. Its potential as a precursor or a catalyst in chemical synthesis remains unexplored.

Future Research Directions and Emerging Avenues

Exploration of Unconventional Synthetic Pathways

The conventional synthesis of highly substituted decahydronaphthalene (B1670005) frameworks often relies on multi-step procedures involving classical organic reactions. Future research will likely pivot towards more efficient and sustainable "unconventional" synthetic strategies. These may include biocatalytic methods, which utilize enzymes or whole-cell systems to perform stereoselective synthesis under mild conditions. escholarship.orgescholarship.org Another promising avenue is the application of flow chemistry, which can enable better control over reaction parameters, improve safety, and allow for the rapid optimization of reaction conditions for the synthesis of complex molecules like 2,6-Dimethyl-3-n-octyldecahydronaphthalene. beilstein-journals.org Furthermore, the development of novel catalytic systems, potentially involving earth-abundant metals or photoredox catalysis, could offer more economical and environmentally friendly routes to this class of compounds.

| Synthetic Pathway | Potential Advantages | Key Research Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering for specific substrates, scalability of biocatalytic processes. |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, potential for automation and high-throughput screening. | Reactor design for multiphase reactions, integration of real-time analytics. |

| Novel Catalysis | Use of sustainable and cost-effective catalysts, potential for novel reaction mechanisms. | Catalyst design and synthesis, understanding catalyst deactivation pathways. |

Integration of Artificial Intelligence and Machine Learning in Decahydronaphthalene Chemistry

| AI/ML Application | Potential Impact | Illustrative Data for Model Training |

| Retrosynthesis | Rapid identification of novel and efficient synthetic routes. | Large databases of known chemical reactions and their outcomes. |

| Property Prediction | In-silico screening of candidate molecules with desired properties. | Datasets of known compounds with experimentally determined properties (e.g., viscosity, boiling point). |

| Reaction Optimization | Faster and more efficient optimization of reaction conditions (e.g., temperature, pressure, catalyst loading). | Experimental data from high-throughput screening of reaction conditions. |

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound can be achieved through the use of advanced in situ spectroscopic techniques. mt.commt.com Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction. acs.orgspecac.comgavinpublishers.comresearchgate.netmpg.deasahilab.co.jpnews-medical.netbruker.com This provides invaluable data for kinetic modeling and mechanistic elucidation. For instance, in situ FTIR and Raman spectroscopy are particularly well-suited for monitoring hydrogenation reactions, a key step in the synthesis of decahydronaphthalenes. acs.orgresearchgate.netazom.comchemrxiv.orgresearchgate.netuu.nl High-field and benchtop NMR spectroscopy can provide detailed structural information on intermediates and byproducts formed during the reaction. beilstein-journals.orgmpg.deasahilab.co.jpnews-medical.netbruker.com

| Spectroscopic Technique | Information Gained | Potential Application in Synthesis |

| In Situ FTIR | Real-time concentration profiles of reactants, intermediates, and products with characteristic vibrational modes. | Monitoring the progress of hydrogenation and other functional group transformations. |

| In Situ Raman | Complementary vibrational information to FTIR, particularly for symmetric bonds and in aqueous media. | Characterizing catalyst-substrate interactions and monitoring reactions in various solvent systems. |

| In Situ NMR | Detailed structural information of all species in the reaction mixture, enabling the identification of transient intermediates. | Elucidating complex reaction mechanisms and identifying unexpected byproducts. |

Design of Novel Functionalized Decahydronaphthalene Systems for Specific Chemical Transformations

Beyond its potential use as a high-performance fluid, the decahydronaphthalene scaffold can serve as a rigid and sterically defined platform for the design of novel functionalized molecules. By introducing specific functional groups onto the this compound core, it may be possible to create new ligands for catalysis, chiral auxiliaries for asymmetric synthesis, or building blocks for materials science. nii.ac.jpacs.orgresearchgate.netresearchgate.netnih.govnih.gov The stereochemistry of the decalin ring system offers a three-dimensional framework that can be exploited to create highly specific molecular environments. Future research in this area would involve the development of selective functionalization reactions that can introduce desired functionalities at specific positions on the hydrocarbon skeleton.

| Functionalized System | Potential Application | Key Design Considerations |

| Decahydronaphthalene-based Ligands | Homogeneous catalysis, influencing the selectivity and activity of metal catalysts. | Position and nature of the coordinating groups, stereochemistry of the decalin core. |

| Chiral Auxiliaries | Asymmetric synthesis, controlling the stereochemical outcome of reactions. | Attachment point of the auxiliary, ease of attachment and removal. |

| Monomers for Advanced Materials | Synthesis of polymers with tailored thermal and mechanical properties. | Type of polymerizable group, overall molecular rigidity and flexibility. |

Investigations into the Environmental Fate of Related Hydrocarbons (focused on chemical degradation mechanisms)

As with any synthetic compound, understanding the potential environmental fate of this compound and related long-chain alkylated hydrocarbons is crucial. nih.gov Research in this area would focus on elucidating the chemical degradation mechanisms of these compounds in various environmental compartments. This includes studying their susceptibility to photodegradation, where sunlight can initiate chemical transformations, and biodegradation by microorganisms. gavinpublishers.comfrontiersin.orgnih.govethz.chnih.govresearchgate.net The complex structure of this compound, with its saturated rings and long alkyl chain, presents a unique case for studying the enzymatic pathways that microorganisms might employ for its breakdown. researchgate.netresearchgate.netepa.gov Understanding these degradation pathways is essential for assessing the persistence and potential environmental impact of this class of compounds.

| Degradation Mechanism | Key Processes | Influencing Factors |

| Photodegradation | Direct photolysis, indirect photo-oxidation via reactive oxygen species. | Wavelength and intensity of light, presence of photosensitizers in the environment. |

| Biodegradation | Aerobic and anaerobic microbial metabolism, enzymatic attack on the alkyl chain or the decalin ring. | Presence of adapted microbial communities, oxygen availability, nutrient levels. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dimethyl-3-n-octyldecahydronaphthalene, and how can reaction conditions be validated?

- Methodological Answer : Synthesis typically involves alkylation or hydrogenation of naphthalene derivatives. For example, propargyl bromide and potassium carbonate in DMF can be used under anhydrous conditions, with reaction progress monitored via TLC (n-hexane:ethyl acetate, 9:1). Post-reaction, crude products are extracted with ethyl acetate and purified via column chromatography. Validation includes NMR and GC-MS to confirm structural integrity and purity .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column is recommended for separation, using deuterated internal standards (e.g., 2,6-Dimethylnaphthalene-d12) to correct for matrix effects. For aqueous samples, solid-phase extraction (SPE) with C18 cartridges improves detection limits. Calibration curves should span 0.1–100 ppm, with recovery rates ≥85% .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activity in vivo vs. cell lines). Address this by:

- Conducting interspecies comparisons using liver microsomes from humans and lab mammals (rats, mice).

- Applying physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro EC50 values to in vivo doses.

- Validating findings via controlled exposure studies with rigorous randomization and allocation concealment (refer to Table C-7 in toxicological risk assessments) .

Q. What experimental designs are critical for assessing environmental partitioning and degradation pathways?

- Methodological Answer :

- Partitioning : Use OECD 117 shake-flask assays to measure log Kow. For air-water partitioning, employ EPI Suite models validated with experimental Henry’s law constants.

- Degradation : Perform photolysis studies under UV light (λ = 254 nm) and biodegradation assays (OECD 301F) with activated sludge. Monitor degradation intermediates via LC-QTOF-MS. Environmental monitoring in sediment/soil should follow EPA Method 8270E .

Q. How can stereoisomerism in this compound impact its bioactivity, and how should this be addressed in studies?

- Methodological Answer : Stereoisomers (e.g., cis vs. trans decalin configurations) may exhibit divergent receptor binding or metabolic rates. Resolve this by:

- Synthesizing pure enantiomers via chiral chromatography or asymmetric catalysis.

- Comparing isomer-specific toxicity using zebrafish embryo assays (FET test) or in vitro receptor-binding assays.

- Reporting stereochemical details in metadata using IUPAC nomenclature and InChIKeys (e.g., XNOHNIPVHGINQP-UHFFFAOYSA-N for specific stereoisomers) .

Data Contradiction & Quality Control

Q. What strategies mitigate bias in human and animal studies evaluating systemic effects (e.g., hepatic or renal toxicity)?

- Methodological Answer :

- Human Studies : Use blinded outcome assessments and pre-registered protocols to minimize reporting bias (Table C-6). Adjust for confounders like smoking or occupational co-exposures via multivariate regression.

- Animal Studies : Ensure dose randomization and allocation concealment (Table C-7). Include positive controls (e.g., carbon tetrachloride for hepatotoxicity) to validate assay sensitivity .

Q. How should researchers handle variability in environmental monitoring data across media (air, water, soil)?

- Methodological Answer : Standardize sampling protocols:

- Air : Use PAS-1000 passive samplers for volatile compounds; validate with active sampling (NIOSH Method 1501).

- Water : Collect grab samples in amber glass bottles with 0.01% sodium azide to inhibit microbial degradation.

- Soil : Employ Soxhlet extraction with acetone/hexane (1:1). Report data with uncertainty intervals (e.g., ±15% for GC-MS) and cross-validate with inter-lab comparisons .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.